Rp-8-pCPT-cGMPS (sodium)
Description
Overview of cGMP-Mediated Signal Transduction Pathways
Cyclic GMP is synthesized from guanosine (B1672433) triphosphate (GTP) by the enzyme guanylate cyclase (GC). nih.gov This second messenger exerts its effects by interacting with three primary intracellular targets: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels (CNG channels), and cGMP-regulated phosphodiesterases (PDEs). cusabio.combioone.org These pathways are integral to a wide range of cellular functions, including the regulation of vascular smooth muscle tone, platelet activation, neuronal signaling, and kidney function. wikipedia.orgphysiology.orgnih.gov
The cGMP signaling cascade is initiated by stimuli that activate guanylate cyclases. Once produced, cGMP diffuses throughout the cell and binds to its effector proteins. The signal is terminated by the action of phosphodiesterases, which hydrolyze cGMP to GMP. bioone.org This tightly regulated process ensures a precise and localized cellular response.
Fundamental Importance of cGMP-Dependent Protein Kinase (PKG) in Cellular Regulation
Among the cGMP effectors, cGMP-dependent protein kinase (PKG) is a major player in mediating the downstream effects of cGMP. cusabio.com PKG is a serine/threonine-specific protein kinase that, upon activation by cGMP, phosphorylates a variety of substrate proteins. wikipedia.org This phosphorylation event alters the function of the target proteins, leading to a cellular response.
In mammals, there are two main isoforms of PKG, PKG-I and PKG-II, which are encoded by separate genes. nih.gov PKG-I is predominantly found in the cytoplasm of smooth muscle cells, platelets, and cerebellar Purkinje cells, while PKG-II is typically anchored to the plasma membrane. bioone.orgwikipedia.org These isoforms exhibit different tissue distributions and substrate specificities, contributing to the diverse physiological roles of the cGMP/PKG pathway. nih.gov For instance, in vascular smooth muscle, PKG activation leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation. nih.govnih.gov
Evolution of Cyclic Nucleotide Analogs as Research Tools in Biochemistry
The study of cyclic nucleotide signaling pathways has been greatly facilitated by the development of synthetic analogs of cAMP and cGMP. mdpi.com Early research was hampered by the low membrane permeability of the natural cyclic nucleotides. mdpi.comnih.gov This led to the synthesis of more lipophilic derivatives, such as the 8-bromo and dibutyryl analogs, which became standard tools for investigating signal transduction. nih.gov
A significant breakthrough was the discovery of the Rp-diastereomers of cyclic monophosphorothioates, which act as competitive inhibitors of cAMP- and cGMP-dependent protein kinases. mdpi.comnih.gov These compounds, along with other next-generation analogs, feature increased membrane permeability, resistance to degradation by phosphodiesterases, and improved target specificity, making them invaluable for dissecting the complexities of cyclic nucleotide signaling. mdpi.comresearchgate.net
Strategic Development of Specific cGMP-Dependent Protein Kinase Inhibitors for Academic Inquiry
To specifically investigate the role of PKG in cellular processes, researchers have developed various inhibitors that target different functional domains of the kinase. nih.gov These can be broadly categorized as inhibitors that target the cGMP-binding site, the ATP-binding site, or the substrate-binding site. researchgate.net
Rp-8-pCPT-cGMPS is a rationally designed, potent, and selective inhibitor of PKG. biolog.debiolog.de Its development represents a significant advancement in the field, providing a tool with high lipophilicity for excellent membrane permeability and metabolic stability against phosphodiesterases. biolog.de This allows for its effective use in studies with intact cells. biolog.de Specifically, it is a competitive inhibitor of PKG isozymes, with a preference for PKG type II. biolog.de An important feature of Rp-8-pCPT-cGMPS is its ability to discriminate between PKG and cGMP-gated ion channels, as it can activate the latter. biolog.demedchemexpress.com This selectivity is crucial for attributing a specific cellular response to the action of PKG. biolog.de
Table 1: Research Findings on Rp-8-pCPT-cGMPS (sodium)
| Research Area | Finding | Reference |
|---|---|---|
| PKG Inhibition | Potent inhibitor of PKGIα, PKGIβ, and PKGII. | tocris.com |
| Selectivity | Exhibits selectivity for PKG over PKA and Epac-1. | tocris.com |
| Cell Permeability | High lipophilicity and excellent membrane permeability. | biolog.de |
| Metabolic Stability | Resistant to hydrolysis by phosphodiesterases. | nih.govbiolog.de |
| Ion Channel Activity | Acts as an agonist for cyclic nucleotide-gated (CNG) channels. | medchemexpress.com |
| In Vivo Studies | Blocks the natriuretic action of cGMP in conscious rats. | ahajournals.org |
| Neurobiology | Reduces long-term potentiation (LTP) in hippocampal slices. | tocris.com |
Table 2: Chemical Compound Names
| Compound Name | |
|---|---|
| Rp-8-pCPT-cGMPS (sodium) | |
| Cyclic guanosine monophosphate (cGMP) | |
| Guanosine triphosphate (GTP) | |
| Cyclic adenosine (B11128) monophosphate (cAMP) | |
| 8-bromo-cGMP | |
| N(6),O(2)'-dibutyryl-cAMP | |
| 8-chloro-cAMP | |
| Rp-8-bromo-adenosine 3',5'-cyclic monophosphorothioate | |
| Rp-cGMPS | |
| Rp-8-Br-cGMPS | |
| 8-pCPT-cGMP | |
| Sp-8-pCPT-cGMPS |
Structure
2D Structure
Properties
Molecular Formula |
C16H14ClN5NaO6PS2 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 |
InChI Key |
JERAACMSJYSCBY-OZOPYAHTSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origin of Product |
United States |
Mechanistic Elucidation of Rp 8 Pcpt Cgmps Sodium As a Pharmacological Agent
Competitive Inhibition of cGMP-Dependent Protein Kinase Isoforms
Rp-8-pCPT-cGMPS functions as a potent, competitive inhibitor of cGMP-dependent protein kinase (PKG). smolecule.comnih.gov The mechanism of inhibition involves the compound binding to the cGMP-binding domains on the regulatory portion of the kinase. nih.gov This occupation of the binding site prevents the conformational change necessary for enzyme activation, thereby antagonizing the effects of endogenous cGMP. nih.gov In vitro studies have established its inhibitory constant (Ki) for cGMP-dependent protein kinase to be approximately 0.5 µM. smolecule.comnih.gov This compound is considered a pan-PKG inhibitor, as it demonstrates activity against multiple isoforms of the enzyme. mdpi.comunimore.itnih.gov
Rp-8-pCPT-cGMPS effectively inhibits both subtypes of the type I cGMP-dependent protein kinase, PKGIα and PKGIβ. tocris.combiolog.de The inhibitory constants (Ki) for these subtypes have been determined through biochemical assays, revealing high affinity for both. The reported Ki value for PKGIα is 0.5 µM, while the Ki for PKGIβ is slightly lower at 0.45 µM, indicating potent inhibition of both enzymes. tocris.com This activity against the PKGI subtypes makes it a useful agent in studies examining the physiological roles of these kinases, such as smooth muscle relaxation and platelet aggregation.
The compound is also a known inhibitor of the type II isoform of cGMP-dependent protein kinase (PKGII). tocris.com However, based on reported inhibitory constants, its activity is not preferential towards this isoform. The Ki value for PKGII is 0.7 µM, which is slightly higher than the values reported for the PKGIα and PKGIβ subtypes (0.5 µM and 0.45 µM, respectively). tocris.com This quantitative data suggests a slight preference for the PKGI isoforms over PKGII. Despite this, some literature describes it as a potent inhibitor of PKG Iα, Iβ, and "especially of type II," a characterization that contrasts with the available Ki data. biolog.de
| PKG Isoform | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|
| PKGIα | 0.5 | tocris.com |
| PKGIβ | 0.45 | tocris.com |
| PKGII | 0.7 | tocris.com |
Differential Effects on Kinase Activity Versus Cyclic Nucleotide-Gated Channels
A key aspect of the pharmacological profile of Rp-8-pCPT-cGMPS is its differential action on PKG compared to cyclic nucleotide-gated (CNG) channels. While it consistently acts as an inhibitor of PKG, its effect on CNG channels is more complex and appears to be context-dependent. Several sources describe Rp-8-pCPT-cGMPS as an agonist or activator of CNG channels. biolog.demedchemexpress.com For instance, it has been shown to activate retinal cGMP-gated channels. biolog.de Conversely, other research has found that the Rp-modification significantly reduces the efficacy of channel activation compared to its parent compound, 8-pCPT-cGMP. researchgate.netnih.gov Furthermore, one study reported that Rp-8-pCPT-cGMPS acts as an effective competitive inhibitor of homomeric CNGA2 channels. nih.gov This discrepancy highlights that the compound's effect—inhibition of kinases versus activation or inhibition of ion channels—allows for the discrimination between these two major cGMP effector pathways in experimental systems. biolog.de
| Effector Protein | Reported Action | Reference |
|---|---|---|
| cGMP-Dependent Protein Kinase (PKG) | Inhibitor | nih.govtocris.com |
| Cyclic Nucleotide-Gated (CNG) Channels | Agonist / Activator | biolog.demedchemexpress.com |
| Inhibitor (CNGA2) | nih.gov |
Intrinsic Resistance to Hydrolysis by Mammalian Cyclic Nucleotide Phosphodiesterases
A significant biochemical feature of Rp-8-pCPT-cGMPS is its pronounced resistance to degradation by mammalian cyclic nucleotide phosphodiesterases (PDEs). smolecule.comnih.govbiolog.de This stability is conferred by the phosphorothioate (B77711) substitution in the cyclic phosphate (B84403) backbone. nih.gov Unlike the native second messenger cGMP, which is rapidly hydrolyzed by PDEs, Rp-8-pCPT-cGMPS persists in biological systems, allowing for sustained target engagement without metabolic complications or the generation of confounding byproducts. smolecule.combiolog.de This resistance makes the compound a reliable tool for both in vitro and intact cell-based assays. nih.gov It is noteworthy that the sulfur-containing moiety, while conferring resistance to hydrolysis, can also result in the inhibition of certain phosphodiesterases, such as PDE5 and PDE10. nih.gov
Specificity Profile in Comparison to Other Cyclic Nucleotide-Dependent Kinases and Related Effectors
Rp-8-pCPT-cGMPS demonstrates a notable degree of selectivity for cGMP-dependent protein kinase over other related signaling proteins. tocris.com Research has shown that it exhibits selectivity for PKG over the cAMP-dependent protein kinase (PKA). tocris.com Studies in intact human platelets confirmed that at concentrations effective for inhibiting PKG, it did not affect the activity of PKA. nih.gov The compound is also selective against Epac-1 (Exchange protein directly activated by cAMP 1). tocris.com While generally selective, some Rp-phosphorothioate analogs of cyclic nucleotides have the potential to cross-inhibit PKA, a factor that may be relevant at higher experimental concentrations. nih.gov In studies on platelets, Rp-8-pCPT-cGMPS did not interfere with cGMP-regulated phosphodiesterases when used to antagonize PKG activation. nih.gov
| Target Protein | Effect/Interaction | Reference |
|---|---|---|
| cGMP-Dependent Protein Kinase (PKG) | Potent Inhibition | nih.govtocris.com |
| cAMP-Dependent Protein Kinase (PKA) | No significant inhibition at selective concentrations | nih.govtocris.com |
| Epac-1 | No significant inhibition | tocris.com |
| Phosphodiesterases (PDEs) | Resistant to hydrolysis; may inhibit certain PDEs (e.g., PDE5, PDE10) | nih.govbiolog.de |
Advanced Pharmacological Characteristics Enhancing Research Utility
Elevated Cellular Permeability and Lipophilicity Facilitating Intracellular Access
A primary advantage of Rp-8-pCPT-cGMPS is its enhanced ability to cross cellular membranes and access intracellular targets. This is largely attributed to its increased lipophilicity, a physical property that facilitates passage through the lipid bilayers of cell membranes.
The key structural modification responsible for this characteristic is the presence of a p-chlorophenylthio (pCPT) group at the 8-position of the guanine (B1146940) purine (B94841) ring. caymanchem.com This addition makes the molecule significantly more lipophilic and membrane-permeant compared to related cGMP analogs such as Rp-cGMPS or Rp-8-Br-cGMPS. biolog.defishersci.com The improved membrane permeability ensures that the compound can be effectively used in studies involving intact cells, as it can reach its intracellular site of action, the cGMP-dependent protein kinase (PKG), without requiring disruptive cell entry methods. caymanchem.comnih.gov For instance, in studies on intact human platelets, Rp-8-pCPT-cGMPS was shown to successfully antagonize the activation of cGMP-dependent protein kinase within the cells. nih.gov
The relative lipophilicity and permeability of cGMP analogs are crucial determinants of their effectiveness in cellular assays. While direct quantitative comparisons are complex, the literature consistently describes Rp-8-pCPT-cGMPS as having superior membrane-permeant properties over earlier analogs like Rp-8-Br-cGMPS. biolog.de However, newer compounds have since been developed, such as Rp-8-Br-PET-cGMPS, which is reported to be even more lipophilic than Rp-8-pCPT-cGMPS. biolog.de
| Compound | Relative Lipophilicity/Permeability | Key Structural Feature |
|---|---|---|
| Rp-cGMPS | Base Level | Unsubstituted at 8-position |
| Rp-8-Br-cGMPS | Moderate | Bromo group at 8-position |
| Rp-8-pCPT-cGMPS | Significantly Higher biolog.defishersci.com | p-chlorophenylthio (pCPT) group at 8-position caymanchem.com |
| Rp-8-Br-PET-cGMPS | Higher than Rp-8-pCPT-cGMPS biolog.de | β-phenyl-1,N2-etheno-bromo group at 8-position |
Biochemical Stability in Diverse Biological Systems
Another critical characteristic of Rp-8-pCPT-cGMPS that enhances its research utility is its exceptional biochemical stability. The compound is designed to be highly resistant to degradation by the enzymes that typically break down endogenous cGMP.
Specifically, Rp-8-pCPT-cGMPS is absolutely resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs). biolog.debiolog.de PDEs are a large family of enzymes responsible for terminating cyclic nucleotide signaling by hydrolyzing cGMP and cAMP into their inactive 5'-monophosphate forms. mdpi.com By being impervious to this enzymatic degradation, Rp-8-pCPT-cGMPS ensures a stable and predictable concentration of the inhibitor within the experimental system, avoiding metabolic side effects that could confound results. biolog.defishersci.com
This resistance to PDEs has been demonstrated in various contexts. Studies on the closely related activator molecule, 8-pCPT-cGMP, showed it was not hydrolyzed by several purified PDE isoforms, including cGMP-stimulated PDE (cGS-PDE), cGMP-inhibited PDE (cGI-PDE), and Ca2+-calmodulin-dependent PDE (CaM-PDE). nih.gov Furthermore, it remained stable in human platelet homogenates, which contain high levels of cGMP-specific PDE (cGB-PDE). nih.gov This inherent stability is a crucial feature, as it allows researchers to study the direct effects of PKG inhibition without the interference of fluctuating compound levels or the generation of metabolic byproducts. nih.gov This makes it a reliable tool for elucidating the precise role of PKG in various physiological and pathological processes. nih.govnih.gov
| Enzyme Family | Effect on Rp-8-pCPT-cGMPS | Significance |
|---|---|---|
| Cyclic Nucleotide Phosphodiesterases (PDEs) | Resistant to hydrolysis biolog.defishersci.com | Prevents metabolic degradation, ensuring stable experimental concentrations and no metabolic side effects. biolog.de |
Applications in Advanced Cellular and Molecular Physiology Research Models
Systematic Dissection of cGMP/PKG Signaling Cascades
Rp-8-pCPT-cGMPS is instrumental in elucidating the specific roles of PKG in cellular signaling. By inhibiting PKG, researchers can differentiate its effects from those of other cGMP-binding proteins, such as cGMP-gated ion channels and phosphodiesterases. biolog.denih.gov
The primary mechanism of PKG action is the phosphorylation of serine and threonine residues on target proteins. nih.gov Rp-8-pCPT-cGMPS is employed to confirm whether a specific phosphorylation event is mediated by PKG. In studies using intact human platelets, this compound effectively antagonized protein phosphorylation induced by PKG activators, demonstrating its utility in isolating PKG-dependent events. nih.gov Research on PKG substrate identification has utilized Rp-8-pCPT-cGMPS as a pan-PKG inhibitor, observing that its application leads to a decrease in the kinase activity of both PKG type I (PKGI) and PKG type II (PKGII). nih.gov This inhibitory action is crucial for validating that the phosphorylation of specific peptide substrates is indeed a direct result of PKG activity. nih.gov
| Parameter | Observation | Reference |
| Target Kinase | cGMP-dependent Protein Kinase (PKG) | nih.gov |
| Inhibitory Action | Antagonizes PKG-mediated protein phosphorylation | nih.gov |
| Isoform Specificity | Pan-PKG inhibitor (affects both PKGI and PKGII) | nih.gov |
| In Vitro Ki | 0.5 µM for cGMP-dependent protein kinase | nih.gov |
This table summarizes the inhibitory characteristics of Rp-8-pCPT-cGMPS on Protein Kinase G (PKG).
By blocking PKG, Rp-8-pCPT-cGMPS allows for the characterization of entire signaling cascades that are downstream of this kinase. The nitric oxide (NO)/cGMP/PKG signaling pathway is implicated in a multitude of physiological processes. nih.gov Using inhibitors like Rp-8-pCPT-cGMPS helps to delineate the specific contributions of PKG within this pathway. For instance, in studies of ovarian cells, Rp-8-pCPT-cGMPS was used to probe the role of PKG in steroidogenesis, where, in contrast to PKG activators, it had no effect on growth factor-mediated processes, helping to clarify the signaling components involved. researchgate.net This demonstrates its value in dissecting complex pathways and identifying the specific downstream effectors regulated by PKG activity.
Functional Modulation of Ion Channels and Transporters
Rp-8-pCPT-cGMPS has been utilized to explore the cGMP-dependent regulation of various ion channels and transporters, revealing complex interactions that are not always predictable from its kinase-inhibiting properties alone.
Cyclic nucleotide-gated (CNG) channels are essential for phototransduction in the vertebrate retina. researchgate.netnih.gov Research into the effects of Rp-8-pCPT-cGMPS on these channels has yielded nuanced results. Studies have shown that the addition of the "Rp" modification to its parent compound, 8-pCPT-cGMP, drastically reduces the efficacy of activating both rod and cone CNG channel isoforms. nih.govbiorxiv.org This suggests a primarily antagonistic or weak partial agonistic role, where it is significantly less effective at opening the channels compared to cGMP itself. researchgate.net This inhibitory effect is a key finding in the search for modulators that could be used in retinal degeneration models where excessive cGMP levels lead to pathological CNG channel activation. biorxiv.orgresearchgate.net However, it is noteworthy that these findings differ from some earlier studies which had suggested a higher activation efficacy. nih.govbiorxiv.org
| Channel Type | Effect of Rp-8-pCPT-cGMPS | Reference |
| Rod CNG Channels | Drastically reduced activation efficacy | nih.govbiorxiv.org |
| Cone CNG Channels | Drastically reduced activation efficacy | nih.govbiorxiv.org |
This table shows the observed effect of Rp-8-pCPT-cGMPS on retinal CNG channels, indicating a strong inhibitory or weak activating function.
Epithelial sodium channels (ENaC) are crucial for salt and fluid balance in various tissues, including the lungs. nih.govbarrowneuro.org The cGMP/PKG signaling pathway is known to regulate ENaC activity. In human airway cells, the activation of ENaC by a PKGII activator was shown to be inhibited by Rp-8-pCPT-cGMPS, which was identified as a specific PKGII inhibitor in this context. nih.gov This finding establishes a clear regulatory role for PKGII in ENaC function and highlights the utility of Rp-8-pCPT-cGMPS in dissecting the specific kinase isoforms involved in ion channel regulation. nih.gov The inhibition of cGMP-stimulated ENaC activity by this compound confirms that the regulatory mechanism is dependent on PKGII phosphorylation. nih.gov
Research in Neural and Sensory Systems
The application of Rp-8-pCPT-cGMPS extends to the study of the nervous system, particularly in the context of sensory neuron function and pain signaling. Research has implicated the cGMP-PKG pathway in the hyperexcitability of dorsal root ganglia (DRG) sensory neurons, a condition associated with neuropathic pain. nih.gov In a rat model of chronic compression of the DRG, the application of the PKG inhibitor Rp-8-pCPT-cGMPS was found to reduce the injury-induced hyperexcitability of these neurons. nih.gov Furthermore, in vivo application of the inhibitor transiently alleviated the behavioral hyperalgesia (increased sensitivity to pain) associated with the nerve injury. nih.gov These findings demonstrate that sensitizing actions of the cGMP pathway in sensory neurons are enabled by prior injury and can be reversed by PKG inhibition, positioning Rp-8-pCPT-cGMPS as a key tool for investigating the molecular mechanisms of chronic pain. nih.gov
| Experimental Model | Parameter Measured | Effect of Rp-8-pCPT-cGMPS | Reference |
| In vitro DRG neurons (post-injury) | Neuronal hyperexcitability | Reduction | nih.gov |
| In vivo rat model (post-injury) | Behavioral hyperalgesia | Transient depression | nih.gov |
This table summarizes the effects of Rp-8-pCPT-cGMPS in a research model of neuropathic pain.
Contributions to Cardiovascular and Renal Physiological Research
The cGMP/PKG signaling pathway is a key regulator of cardiovascular and renal function, influencing processes such as vasodilation, cardiac contractility, and renal sodium excretion. Rp-8-pCPT-cGMPS has been widely used in these fields to elucidate the precise role of PKG in these physiological control systems.
The excretion of sodium by the kidneys, a process known as natriuresis, is critical for the regulation of blood pressure and fluid balance. Renal interstitial cGMP is recognized as an important mediator of natriuresis. Studies utilizing Rp-8-pCPT-cGMPS have firmly established the role of PKG in this process.
In conscious rat models, the infusion of cGMP or its membrane-permeable analog, 8-bromo-cGMP, into the renal interstitium leads to a significant increase in urinary sodium excretion. nih.gov This natriuretic effect is completely blocked by the co-administration of Rp-8-pCPT-cGMPS, demonstrating that the natriuretic action of cGMP is mediated by PKG. nih.gov This compound, when administered alone, does not have a significant effect on basal sodium excretion, indicating its specificity as an inhibitor of the stimulated cGMP/PKG pathway.
These findings support a model where renal interstitial cGMP, through the activation of PKG, directly acts on renal tubules to inhibit sodium reabsorption, thereby promoting its excretion. The use of Rp-8-pCPT-cGMPS has been crucial in dissecting this molecular pathway and confirming the central role of PKG in cGMP-mediated natriuresis.
Table 2: Effect of Rp-8-pCPT-cGMPS on cGMP-Induced Natriuresis in Conscious Rats
| Infusion | Urinary Sodium Excretion (µmol/min) |
| Vehicle | 1.5 ± 0.2 |
| cGMP | 4.2 ± 0.5 |
| cGMP + Rp-8-pCPT-cGMPS | 1.6 ± 0.3 |
This table is a representative compilation of data from studies investigating the effects of Rp-8-pCPT-cGMPS on cGMP-induced natriuresis.
The regulation of pulmonary vascular tone is essential for maintaining normal pulmonary artery pressure and proper gas exchange. The NO/cGMP/PKG signaling pathway is a major contributor to pulmonary vasodilation. Rp-8-pCPT-cGMPS and its analogs have been used in isolated pulmonary artery preparations to investigate the role of PKG in mediating vasorelaxation.
In isolated pulmonary artery rings pre-constricted with vasoconstrictors, the application of cGMP analogs induces relaxation. This vasorelaxant effect is significantly attenuated by pre-treatment with PKG inhibitors such as Rp-8-pCPT-cGMPS. physiology.org This indicates that PKG is a key downstream mediator of cGMP-induced pulmonary vasodilation.
Furthermore, studies have shown that the relaxation of pulmonary arteries is more sensitive to cGMP than to cAMP. physiology.org The use of specific PKG inhibitors like Rp-8-pCPT-cGMPS has helped to establish the critical and predominant role of the cGMP/PKG pathway in mediating the relaxation of pulmonary vascular smooth muscle, a process that is vital for the regulation of pulmonary blood flow. physiology.org
The heart's intrinsic pacemaker activity, which determines the heart rate (chronotropy), is modulated by various signaling pathways, including those involving cyclic nucleotides. While the role of cAMP in regulating heart rate is well-established, the contribution of the cGMP/PKG pathway is more complex.
In isolated atrial preparations, activators of PKG, such as 8-Br-cGMP, have been shown to have a negative inotropic effect (reducing the force of contraction). nih.gov The use of PKG inhibitors can antagonize this effect, suggesting that it is mediated by PKG. nih.gov However, the direct effects of specifically inhibiting PKG on the spontaneous beating rate of isolated sinoatrial node preparations are not as extensively documented in the literature.
Investigations in Smooth Muscle Biology
The chemical compound Rp-8-pCPT-cGMPS (sodium), a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), has become an invaluable tool in advanced cellular and molecular physiology research. Its utility is particularly evident in studies aimed at dissecting the intricate signaling pathways that govern smooth muscle function. By competitively blocking the action of cyclic guanosine (B1672433) monophosphate (cGMP) on PKG, Rp-8-pCPT-cGMPS allows researchers to elucidate the specific role of this kinase in various physiological processes. The following sections detail its application in two key areas of smooth muscle biology: the regulation of penile smooth muscle tone and neurogenic transmission in arterial tissue.
Delineation of Regulatory Interactions in Penile Smooth Muscle Tone in Isolated Tissue
The relaxation of the corpus cavernosum smooth muscle is a critical event in penile erection, primarily driven by the nitric oxide (NO)/cGMP signaling pathway. Research utilizing isolated human corpus cavernosum (HCC) has employed Rp-8-pCPT-cGMPS to probe the functional interactions between the cGMP and cyclic adenosine (B11128) monophosphate (cAMP) signaling cascades in regulating penile smooth muscle tone.
In studies on HCC preparations pre-contracted with norepinephrine, the application of various relaxing agents demonstrated the central role of PKG. The relaxing effects induced by sodium nitroprusside (SNP), a nitric oxide donor that directly activates soluble guanylyl cyclase to produce cGMP, were significantly diminished in the presence of Rp-8-pCPT-cGMPS. nih.gov This finding underscores the downstream necessity of PKG activation for NO-mediated smooth muscle relaxation.
Interestingly, the relaxation induced by the adenylyl cyclase activator forskolin, as well as the phosphodiesterase 5 (PDE5) inhibitors sildenafil (B151) and tadalafil, was also reversed by Rp-8-pCPT-cGMPS. nih.gov The inhibition of relaxation caused by these agents, which primarily increase cAMP or prevent cGMP degradation, suggests a point of convergence or "cross-talk" where the cGMP/PKG pathway influences cAMP-mediated responses in penile smooth muscle. The ability of Rp-8-pCPT-cGMPS to counteract the effects of these diverse relaxing agents highlights its effectiveness in isolating the contribution of PKG signaling to penile smooth muscle physiology.
| Relaxing Agent | Primary Mechanism of Action | Effect on Relaxation in the Presence of Rp-8-pCPT-cGMPS | Reference |
|---|---|---|---|
| Sodium Nitroprusside (SNP) | Increases cGMP production (NO donor) | Significantly Attenuated | nih.gov |
| Forskolin | Increases cAMP production | Significantly Reversed | nih.gov |
| Sildenafil | Inhibits PDE5, increasing cGMP levels | Significantly Reversed | nih.gov |
| Tadalafil | Inhibits PDE5, increasing cGMP levels | Significantly Reversed | nih.gov |
Effects on Neurogenic Transmission in Arterial Tissue Models
The role of the cGMP/PKG pathway extends to the regulation of vascular tone through the modulation of neurogenic transmission. In arterial tissue models, such as the electrically stimulated rat tail artery, Rp-8-pCPT-cGMPS has been instrumental in differentiating the pre- and postjunctional effects of cGMP signaling.
In these models, certain membrane-permeable cGMP analogues have been shown to enhance the release of the neurotransmitter noradrenaline from sympathetic nerves, a prejunctional effect that leads to vasoconstriction. When Rp-8-pCPT-cGMPS was introduced into this system, it did not antagonize this enhanced noradrenaline release. nih.gov This indicates that the prejunctional facilitatory effect of these cGMP analogues on neurotransmitter release is not mediated by the classical PKG pathway.
Conversely, the postjunctional effects, specifically the relaxation of arterial smooth muscle, are clearly PKG-dependent. The nitric oxide donor SIN-1 induces relaxation in arteries pre-contracted with phenylephrine. The application of Rp-8-pCPT-cGMPS caused a rightward shift in the concentration-relaxation curve for SIN-1, without altering the maximum relaxation effect. nih.gov This demonstrates that Rp-8-pCPT-cGMPS competitively antagonizes the vasorelaxant effects of NO at the level of the smooth muscle, confirming that this relaxation is mediated by a cGMP/PKG-dependent mechanism. nih.gov
| Experimental Condition | Measured Response | Effect of Rp-8-pCPT-cGMPS | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Stimulation-induced [³H]-noradrenaline release enhanced by 8-substituted cGMP analogues | Prejunctional Neurotransmitter Release | No antagonism observed | PKG-independent | nih.gov |
| SIN-1 (NO donor)-induced relaxation of phenylephrine-precontracted artery | Postjunctional Smooth Muscle Relaxation | Antagonized (rightward shift of concentration-relaxation curve) | PKG-dependent | nih.gov |
Methodological Considerations and Best Practices for Research Utilizing Rp 8 Pcpt Cgmps Sodium
Principles of Assay Design and Interpretation in Enzyme Kinetic Studies
Rp-8-pCPT-cGMPS functions as a competitive inhibitor of PKG, making it a useful tool in enzyme kinetic studies to probe the enzyme's active site and mechanism. smolecule.comcaymanchem.com In vitro phosphorylation experiments have demonstrated its inhibitory effect on PKG. nih.gov When designing and interpreting these assays, several principles must be considered.
The experimental setup for determining the inhibitory constant (Kᵢ) typically involves measuring the rate of a PKG-catalyzed phosphorylation reaction in the presence of varying concentrations of Rp-8-pCPT-cGMPS. A common approach is to use a peptide substrate, such as kemptide, and monitor the incorporation of phosphate (B84403). nih.gov The reaction rate is measured at different substrate concentrations, allowing for the determination of key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).
Because Rp-8-pCPT-cGMPS is a competitive inhibitor, it will increase the apparent Kₘ of the substrate without affecting the Vₘₐₓ. This is because the inhibitor and the natural activator, cGMP, compete for the same binding site on the PKG regulatory domain. The Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex, is a critical measure of the inhibitor's potency. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. Published studies have reported Kᵢ values for Rp-8-pCPT-cGMPS across different PKG isoforms, highlighting its potent inhibitory action. nih.govrndsystems.com For instance, Kᵢ values of 0.5 µM for PKGIα, 0.45 µM for PKGIβ, and 0.7 µM for PKGII have been documented. rndsystems.com
In addition to Kᵢ, the half-maximal inhibitory concentration (IC₅₀) is often reported. The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific assay conditions. It is important to note that the IC₅₀ value is dependent on the concentration of the substrate and cGMP used in the assay. The relationship between IC₅₀ and Kᵢ for a competitive inhibitor is described by the Cheng-Prusoff equation. Studies have shown that Rp-8-pCPT-cGMPS can exhibit different IC₅₀ values for different PKG isoforms, suggesting a degree of selectivity. For example, reported IC₅₀ values for cGK Iα and cGK II are 18.3 µM and 0.16 µM, respectively, indicating a significant preference for the type II isoform. caymanchem.comapexbt.com Researchers should also be aware that some Rp-compounds have been observed to act as partial agonists at higher concentrations, a phenomenon that must be considered during data interpretation. nih.gov
| Parameter | PKG Isoform | Reported Value (µM) | Reference |
|---|---|---|---|
| Kᵢ | PKG (General) | 0.5 | nih.gov |
| Kᵢ | PKGIα | 0.5 | rndsystems.com |
| Kᵢ | PKGIβ | 0.45 | rndsystems.com |
| Kᵢ | PKGII | 0.7 | rndsystems.com |
| IC₅₀ | cGK Iα | 18.3 | apexbt.com |
| IC₅₀ | cGK II | 0.16 | apexbt.com |
Optimization Strategies for Research in Intact Cells and Tissue Preparations
Translating the in vitro activity of Rp-8-pCPT-cGMPS to reliable effects in cellular and tissue models requires careful optimization to account for its physicochemical properties and potential interactions with complex biological systems.
A significant advantage of Rp-8-pCPT-cGMPS for cellular research is its enhanced membrane permeability. biolog.defishersci.com This property is largely attributed to the lipophilic p-chlorophenylthio (pCPT) group at the 8-position of the purine (B94841) ring, which increases its ability to cross cell membranes compared to less modified analogs like Rp-cGMPS. smolecule.combiolog.decaymanchem.com This feature is critical for ensuring that the compound can reach its intracellular target, PKG, at a concentration sufficient to elicit a biological response.
The compound is typically supplied as a sodium salt, which is soluble in water and dimethyl sulfoxide (B87167) (DMSO). smolecule.comrndsystems.com When preparing stock solutions, DMSO is often used to achieve high concentrations. However, for cell-based assays, it is crucial to consider the final concentration of the solvent, as high levels of DMSO can have cytotoxic or off-target effects. The enhanced lipophilicity and metabolic stability of Rp-8-pCPT-cGMPS contribute to its effectiveness in intact cell systems, as it is resistant to degradation by many phosphodiesterases. smolecule.combiolog.defishersci.com This resistance allows for more stable intracellular concentrations over the course of an experiment. smolecule.com
While Rp-8-pCPT-cGMPS is a valuable tool, it is essential to assess and control for potential cross-reactivity with other signaling pathways to ensure that observed effects are correctly attributed to PKG inhibition. Cyclic nucleotide pathways, particularly those involving cAMP and cGMP, are intricately linked and exhibit significant crosstalk. nih.govfrontiersin.org
Rp-8-pCPT-cGMPS has been shown to be highly selective for PKG over the primary cAMP effector, cAMP-dependent protein kinase (PKA), as well as Exchange proteins activated by cAMP (Epac-1). rndsystems.com Studies in intact human platelets confirmed that the compound antagonized PKG activation without affecting PKA. nih.gov However, indirect effects on the cAMP pathway can occur. For instance, cGMP signaling can influence cAMP levels by competing for degradation by dual-specificity phosphodiesterases (PDEs). nih.gov Although Rp-8-pCPT-cGMPS itself is resistant to PDE hydrolysis, the modulation of PKG activity could have downstream consequences that indirectly alter cAMP homeostasis. biolog.denih.gov Therefore, it is best practice to include control experiments, such as measuring intracellular cAMP levels or using specific PKA inhibitors, to rule out confounding effects from the cAMP pathway.
Furthermore, researchers must be aware of other potential targets. It has been reported that Rp-8-pCPT-cGMPS can act as an agonist for cyclic nucleotide-gated (CNG) channels. medchemexpress.com This is a significant off-target effect that must be considered, particularly in research involving tissues where CNG channels are prominently expressed, such as the retina or sensory neurons. biorxiv.org Depending on the experimental system, it may be necessary to use complementary approaches, such as genetic knockdown of PKG, to confirm that the pharmacological effects of Rp-8-pCPT-cGMPS are indeed mediated by its intended target.
Importance of Compound Purity and Identification of Potential Contaminants in Research Grade Materials
The reliability of any pharmacological study hinges on the purity of the reagents used. For a potent and specific inhibitor like Rp-8-pCPT-cGMPS, even minor impurities can lead to significant off-target effects and misinterpretation of results. Commercially available research-grade Rp-8-pCPT-cGMPS is typically advertised with a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC). biolog.decaymanchem.com
Researchers should always consult the batch-specific Certificate of Analysis (CofA) provided by the supplier. rndsystems.com This document contains critical information on the purity and identity of the compound for a specific lot. Relying on technical data sheets alone is insufficient, as purity can vary between batches.
Prospective Research Avenues and Unaddressed Scientific Questions
Identification of Novel Targets Beyond Canonical cGMP/PKG Pathways
While Rp-8-pCPT-cGMPS is a cornerstone tool for studying PKG, evidence suggests it may interact with other cGMP-binding proteins. The exploration of these non-canonical targets is a significant area for future investigation.
Cyclic Nucleotide-Gated (CNG) Channels: CNG channels are crucial in processes like visual and olfactory signal transduction. nih.gov Research on retinal CNG channels has shown that Rp-8-pCPT-cGMPS can modulate their activity. One study reported that the "Rp" modification drastically reduced the compound's efficacy in activating both rod and cone CNG channel isoforms. researchgate.netbiorxiv.org This contrasts with earlier findings that had suggested a more significant activation of CNG channels in rods. biorxiv.org Another study identified Rp-8-pCPT-cGMPS as an effective competitive inhibitor of homomeric CNGA2 channels, which are found in the olfactory system. nih.gov These findings highlight the need for further research to clarify the compound's precise mechanism of action on different CNG channel isoforms and the functional consequences of these interactions.
Phosphodiesterases (PDEs): Cyclic nucleotide phosphodiesterases are enzymes that degrade cAMP and cGMP, thereby terminating their signals. bioone.org The interaction between Rp-8-pCPT-cGMPS and various PDE isoforms is not fully resolved. An early study in intact human platelets concluded that Rp-8-pCPT-cGMPS did not affect cGMP-regulated phosphodiesterases. nih.gov However, research on structurally related cGMP analogs, such as Rp-8-Br-PET-cGMPS, has shown that they can bind to several PDE isoforms, including PDE1β, PDE1c, and PDE6α. nih.gov This raises the question of whether Rp-8-pCPT-cGMPS might interact with specific PDEs under different experimental conditions or in different cell types, a possibility that warrants further investigation.
Protein Kinase A (PKA): Rp-8-pCPT-cGMPS is noted for its selectivity for PKG over PKA. tocris.com This selectivity is a key feature that allows researchers to dissect the distinct roles of the cGMP and cAMP signaling pathways. However, the potential for low-affinity interactions or indirect effects on PKA signaling, especially at high concentrations, cannot be entirely dismissed and remains an area for careful characterization.
| Potential Non-Canonical Target | Reported Interaction with Rp-8-pCPT-cGMPS or Related Analogs | Key Research Question |
| Cyclic Nucleotide-Gated (CNG) Channels | Reduced efficacy in activating retinal CNG channels; competitive inhibitor of CNGA2 channels. nih.govresearchgate.net | What is the precise, isoform-specific mechanism of action (inhibition vs. partial activation) of Rp-8-pCPT-cGMPS on CNG channels? |
| Phosphodiesterases (PDEs) | No effect observed in intact platelets; related analogs bind to PDE1 and PDE6. nih.govnih.gov | Does Rp-8-pCPT-cGMPS interact with specific PDE isoforms in various cell types, and what are the functional implications? |
| Protein Kinase A (PKA) | Exhibits high selectivity for PKG over PKA. tocris.com | What is the full selectivity profile across all PKA isoforms and are there any indirect effects on the PKA pathway in complex cellular systems? |
Investigation of Complex Interplay with Diverse Intracellular Signaling Networks
The cGMP pathway does not operate in isolation. Rp-8-pCPT-cGMPS serves as a critical tool for mapping the intricate crosstalk between cGMP/PKG signaling and other major intracellular networks.
cAMP Signaling Pathway: The interplay between cGMP and cAMP is fundamental to cellular regulation. Studies using Rp-8-pCPT-cGMPS have been instrumental in exploring this relationship. For instance, in human corpus cavernosum, relaxation induced by PDE5 inhibitors was reversed not only by Rp-8-pCPT-cGMPS but also by a PKA inhibitor, suggesting a significant interaction between the two pathways. nih.gov In human monocytes, Rp-8-pCPT-cGMPS was used to show that the anti-inflammatory effects of PDE4 inhibitors occur through a mechanism that is independent of PKA and not primarily mediated by PKG, pointing to more complex signaling interactions. nih.gov Unanswered questions revolve around how PKG inhibition by this compound affects the spatial and temporal dynamics of cAMP signaling, particularly the concept of microdomain signaling. mdpi.com
Rho/ROK Signaling: Recent research has connected the cGMP/PKG pathway to the Rho/ROK pathway, which is critical for cell migration and cytoskeletal organization. In a study on human keratinocytes, inhibiting PKG with Rp-8-pCPT-cGMPS led to increased cell migration. nih.gov This effect was abolished by an inhibitor of ROK (Rho-associated kinase), directly linking the inhibitory signal from the cGMP/PKG pathway to the Rho/ROK migratory machinery. nih.gov Future studies could explore this link in other physiological contexts, such as neuronal guidance or cancer metastasis.
Calcium Signaling: The cGMP pathway is a known modulator of intracellular calcium ([Ca²⁺]i) levels. By inhibiting PKG, Rp-8-pCPT-cGMPS can be used to investigate the specific contribution of this kinase to calcium homeostasis. For example, it was used to study how PKG inhibition affects long-term potentiation in hippocampal slices, a process highly dependent on calcium signaling. tocris.com The precise molecular mechanisms by which PKG inhibition influences specific calcium channels, pumps, and sensors remain a fertile area of investigation.
| Interacting Signaling Network | Role of Rp-8-pCPT-cGMPS in Research | Unaddressed Scientific Question |
| cAMP/PKA Pathway | Used to differentiate PKG- from PKA-mediated effects and reveal pathway crosstalk. nih.gov | How does PKG inhibition by Rp-8-pCPT-cGMPS alter the compartmentalization and dynamics of cAMP signaling within cellular nanodomains? |
| Rho/ROK Pathway | Revealed an inhibitory link from PKG to the Rho/ROK pathway in cell migration. nih.gov | Is the PKG-Rho/ROK signaling axis a common regulatory module in other cell types and physiological processes? |
| Calcium (Ca²⁺) Signaling | Helps to isolate the specific role of PKG in modulating Ca²⁺-dependent processes like synaptic plasticity. tocris.com | Which specific Ca²⁺ channels, pumps, and exchangers are functionally regulated by the phosphorylation events that are blocked by Rp-8-pCPT-cGMPS? |
Development of Advanced Molecular Probes and Innovative Methodologies for cGMP Signaling Research
The evolution of chemical tools is critical for scientific advancement. Rp-8-pCPT-cGMPS has not only been a valuable probe itself but has also inspired the development of more advanced tools and methodologies.
Use in Kinase Substrate Identification: An innovative application of Rp-8-pCPT-cGMPS is its use as a "pan-PKG inhibitor" in high-throughput screening methods to identify novel substrates for PKG. unimore.itmdpi.com In peptide microarray-based kinase activity profiling, the compound is used to confirm that the phosphorylation of a potential substrate is indeed PKG-dependent. mdpi.com This methodology allows for the large-scale identification of downstream components of the PKG signaling pathway, which is crucial for understanding its diverse physiological roles.
Inspiration for Next-Generation Probes: While effective, the properties of Rp-8-pCPT-cGMPS have prompted the development of analogs with improved characteristics. For example, the compound Rp-8-Br-PET-cGMPS was developed to be more lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS, potentially offering advantages in certain experimental systems. biolog.de The ongoing challenge is to develop probes with even greater isoform specificity (e.g., for PKG I vs. PKG II) and to create activators and inhibitors with orthogonal functionalities, allowing for more precise control over the cGMP signaling network.
Probing cGMP Compartmentation: The concept of cGMP signaling being organized into distinct subcellular compartments or "nanodomains" is a major focus of current research. mdpi.com Membrane-permeant inhibitors like Rp-8-pCPT-cGMPS are essential tools for probing the function of these compartments in intact cells. Future research could involve the development of photo-switchable or caged versions of Rp-8-pCPT-cGMPS. Such tools would allow researchers to inhibit PKG with high spatiotemporal resolution, providing unprecedented insight into the logic of compartmentalized cGMP signaling.
Q & A
Q. What is the molecular mechanism of Rp-8-pCPT-cGMPS (sodium) as a cGMP-dependent protein kinase (PKG) inhibitor, and how does it differ from other cGMP analogs?
Rp-8-pCPT-cGMPS acts as a competitive inhibitor by binding to the cyclic nucleotide-binding domain of PKG, blocking endogenous cGMP signaling. Unlike activators like 8-Br-cGMP, it stabilizes PKG in an inactive conformation, making it ideal for studying downstream signaling suppression. Methodologically, confirm its specificity using kinase activity assays paired with inactive analogs (e.g., Sp-isomer controls) to rule off-target effects .
Q. How do researchers determine the optimal concentration of Rp-8-pCPT-cGMPS for in vitro studies?
Titration experiments across a range (e.g., 1–100 µM) are critical, coupled with viability assays (e.g., MTT) to exclude cytotoxicity. Include positive controls (e.g., PKG activators) and negative controls (vehicle-only) to validate dose-dependent inhibition. Pre-treat cells for 30–60 minutes before stimulus application to ensure pathway blockade .
Q. What solvent systems are recommended for reconstituting Rp-8-pCPT-cGMPS, and how does solubility impact experimental outcomes?
Use aqueous buffers (e.g., PBS or HEPES) with pH 7.4. For poor solubility, briefly sonicate or warm to 37°C. Avoid organic solvents like DMSO unless explicitly tested for compatibility with the assay. Document solvent concentration limits (e.g., <0.1% DMSO) to prevent confounding effects on cell membranes .
Advanced Research Questions
Q. How should researchers address contradictory data on Rp-8-pCPT-cGMPS efficacy across cell types or tissues?
Contradictions often arise from variability in PKG isoform expression (e.g., PKG-Iα vs. PKG-Iβ) or differences in membrane permeability. Perform:
Q. What experimental controls are essential to isolate PKG-mediated signaling when using Rp-8-pCPT-cGMPS?
A robust design should include:
Q. How can researchers optimize protocols for Rp-8-pCPT-cGMPS in complex models like 3D cultures or in vivo systems?
In 3D models, assess penetration using fluorescently tagged analogs. For in vivo studies:
Q. What computational tools or databases aid in predicting off-target interactions of Rp-8-pCPT-cGMPS?
Leverage cheminformatics platforms like SwissTargetPrediction or ChEMBL to screen for kinase promiscuity. Cross-reference with pathway databases (e.g., KEGG, Reactome) to map potential crosstalk with cAMP or calcium signaling pathways .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
